4,8-Dimethylazulene-6-carbaldehyde
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Overview
Description
4,8-Dimethylazulene-6-carbaldehyde is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are aromatic hydrocarbons that are isomers of naphthalene, but unlike naphthalene, they exhibit a deep blue hue due to their unique electronic structure . The compound this compound is particularly notable for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products:
Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.
Reduction: 4,8-Dimethylazulene-6-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
Scientific Research Applications
4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its intense blue color.
Mechanism of Action
The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring azulene derivative found in vetiver oil.
Comparison: Unlike guaiazulene and vetivazulene, which are primarily studied for their natural occurrence and biological activities, 4,8-Dimethylazulene-6-carbaldehyde is more focused on synthetic applications and its role as an intermediate in organic synthesis .
Properties
CAS No. |
91813-89-7 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4,8-dimethylazulene-6-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3 |
InChI Key |
MNBVKOJLLNGVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C=O |
Origin of Product |
United States |
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